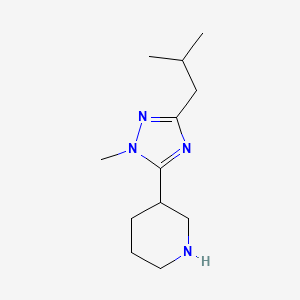

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Description

This compound features a piperidine ring substituted at the 3-position with a 1,2,4-triazole moiety bearing a methyl group at the 1-position and an isobutyl group at the 3-position. The isobutyl substituent introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor binding.

Properties

Molecular Formula |

C12H22N4 |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

3-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidine |

InChI |

InChI=1S/C12H22N4/c1-9(2)7-11-14-12(16(3)15-11)10-5-4-6-13-8-10/h9-10,13H,4-8H2,1-3H3 |

InChI Key |

ONQINCZBIYOUMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=N1)C2CCCNC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl hydrazine with methyl isocyanate to form the triazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

*Hypothetical molecular formula and weight inferred from analogs.

Research Findings and Trends

- Substituent Effects :

- Therapeutic Potential: Triazole-piperidine scaffolds are explored as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier, modulated by substituent lipophilicity .

Biological Activity

3-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₉H₁₈N₄

Molecular Weight : 198.27 g/mol

CAS Number : 1341505-10-9

Density : 1.44 g/cm³

Boiling Point : 281.9 ºC at 760 mmHg

The structure features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes in microbial metabolism.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example:

- In vitro Studies : Compounds with similar triazole structures have been tested against human cancer cell lines such as prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549). These studies revealed that certain derivatives can induce apoptosis and inhibit cell proliferation by targeting tubulin polymerization pathways. One study reported an IC50 value of 0.054 µM against A549 cells for a related compound .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.054 | Tubulin inhibition |

| Compound B | DU-145 | 0.048 | Apoptosis induction |

The biological activity of 3-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine may involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of Class I PI3K enzymes, which are implicated in cancer progression.

- Receptor Modulation : The compound could modulate specific receptors involved in cellular signaling pathways.

- Tubulin Interaction : Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment :

- Antimicrobial Testing :

- Comparative studies showed that derivatives with the triazole ring exhibited greater antibacterial activity than their non-triazole counterparts, suggesting that structural modifications can enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.